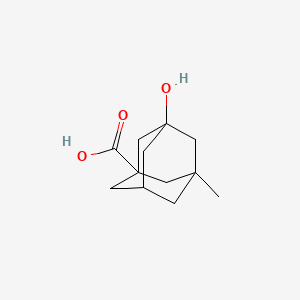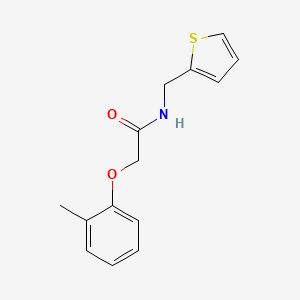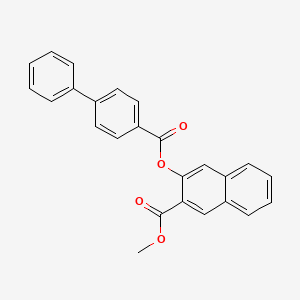
3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine, also known as MPEP, is a compound that has been extensively studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in regulating synaptic plasticity and neurotransmitter release.
Mechanism of Action
3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine is a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that regulates synaptic plasticity and neurotransmitter release. By blocking mGluR5, 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine reduces the activity of downstream signaling pathways involved in synaptic plasticity, which leads to improved cognitive function and reduced motor symptoms in neurological disorders.
Biochemical and Physiological Effects:
3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been shown to have a range of biochemical and physiological effects. In animal models, 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been shown to improve cognitive function, reduce motor symptoms, and reduce drug-seeking behavior. 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has also been shown to increase protein synthesis and improve synaptic plasticity by blocking mGluR5.
Advantages and Limitations for Lab Experiments
3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has several advantages for lab experiments, including its selectivity for mGluR5 and its ability to improve cognitive function, reduce motor symptoms, and reduce drug-seeking behavior. However, 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has some limitations, including its potential toxicity and the need for careful dosing to avoid side effects.
Future Directions
There are several future directions for research on 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine. One area of focus is the development of more selective mGluR5 antagonists that can target specific signaling pathways. Another area of focus is the development of 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine derivatives that have improved pharmacokinetic properties and reduced toxicity. Additionally, there is ongoing research on the potential therapeutic applications of 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine in other neurological disorders, such as Alzheimer's disease and schizophrenia.
In conclusion, 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine is a compound that has been extensively studied for its potential therapeutic applications in neurological disorders. Its selective antagonism of mGluR5 has been shown to improve cognitive function, reduce motor symptoms, and reduce drug-seeking behavior. Future research on 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine will focus on the development of more selective and less toxic derivatives and the exploration of its potential therapeutic applications in other neurological disorders.
Synthesis Methods
3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the bipiperidine core followed by the introduction of the phenylethyl and methyl groups. The final product is obtained through purification using chromatography techniques.
Scientific Research Applications
3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. Fragile X syndrome is a genetic disorder that affects cognitive and behavioral function and is caused by the absence of a protein called FMRP. 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been shown to improve cognitive function in animal models of Fragile X syndrome by blocking mGluR5, which leads to increased protein synthesis and improved synaptic plasticity. In Parkinson's disease, 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been shown to reduce motor symptoms by blocking mGluR5, which regulates dopamine release. In addiction, 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been shown to reduce drug-seeking behavior by blocking mGluR5, which is involved in the reward circuitry of the brain.
properties
IUPAC Name |
3-methyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-17-6-5-12-21(16-17)19-10-14-20(15-11-19)13-9-18-7-3-2-4-8-18/h2-4,7-8,17,19H,5-6,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALMFCIMTCNSMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B4980157.png)
![butyl [(anilinocarbonyl)oxy]propylcarbamate](/img/structure/B4980165.png)

![(1H-benzimidazol-2-ylmethyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4980183.png)


![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4980214.png)

![N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B4980224.png)
![4-(2-phenylethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4980229.png)
![2-bromo-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4980245.png)
![1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-pyridinylmethyl)-1,4-diazepane](/img/structure/B4980255.png)
![[(2S)-1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4980258.png)
![4-methyl-2-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4980264.png)